8-Chloro-2-oxo-2H-chromene-4-carboxylic acid
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Overview
Description
8-Chloro-2-oxo-2H-chromene-4-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position of the chromene ring. The unique structure of this compound contributes to its wide range of applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-oxo-2H-chromene-4-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting salicylaldehyde with malonic acid in the presence of a base such as piperidine. The resulting product is then chlorinated using thionyl chloride to introduce the chlorine atom at the 8th position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-oxo-2H-chromene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted chromene derivatives .
Scientific Research Applications
8-Chloro-2-oxo-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-oxo-2H-chromene-4-carboxylic acid involves its ability to interact with various molecular targets. The compound can inhibit oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. It also interacts with enzymes and proteins involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: This compound has two chlorine atoms at the 6th and 8th positions, which may enhance its biological activity compared to 8-Chloro-2-oxo-2H-chromene-4-carboxylic acid.
2-Oxo-2H-chromene-4-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological properties.
Uniqueness
The presence of the chlorine atom at the 8th position in this compound imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H5ClO4 |
---|---|
Molecular Weight |
224.59 g/mol |
IUPAC Name |
8-chloro-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14) |
InChI Key |
JGQIYHAOSWLCQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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